1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between a carboxylic acid derivative and an amine.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and alkoxides.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of water and an acid or base catalyst, leading to the formation of carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to a disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microbial or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(2-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)propyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a propyl group instead of an ethyl group on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClFN4O |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O/c1-11(12-6-8-13(19)9-7-12)20-17(24)15-10-23(22-21-15)16-5-3-2-4-14(16)18/h2-11H,1H3,(H,20,24) |
InChI Key |
TYJFIZRUHIKGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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